

A Technical Guide to the Physicochemical Properties of 4,5-Dihydropiperlonguminine

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Compound of Interest

Compound Name: 4,5-Dihydropiperlonguminine

Cat. No.: B1253524

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine is a natural alkaloid amide belonging to the piperamide class of compounds. It is found in various species of the Piper genus, such as *Piper tuberculatum*[1][2]. Structurally similar to the more extensively studied piperlongumine, this compound and its analogs are of significant interest to the scientific community due to their potential biological activities, including insecticidal and neuroprotective effects[1][3].

This technical guide provides a comprehensive overview of the core physicochemical properties of **4,5-Dihydropiperlonguminine**. It is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development. The document summarizes key quantitative data, outlines standard experimental methodologies for property determination, and visualizes relevant workflows and biological pathways to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **4,5-Dihydropiperlonguminine** are critical for its handling, formulation, and application in research settings. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development.

Quantitative Data Summary

The known quantitative properties of **4,5-Dihydropiperlonguminine** are compiled below for easy reference and comparison.

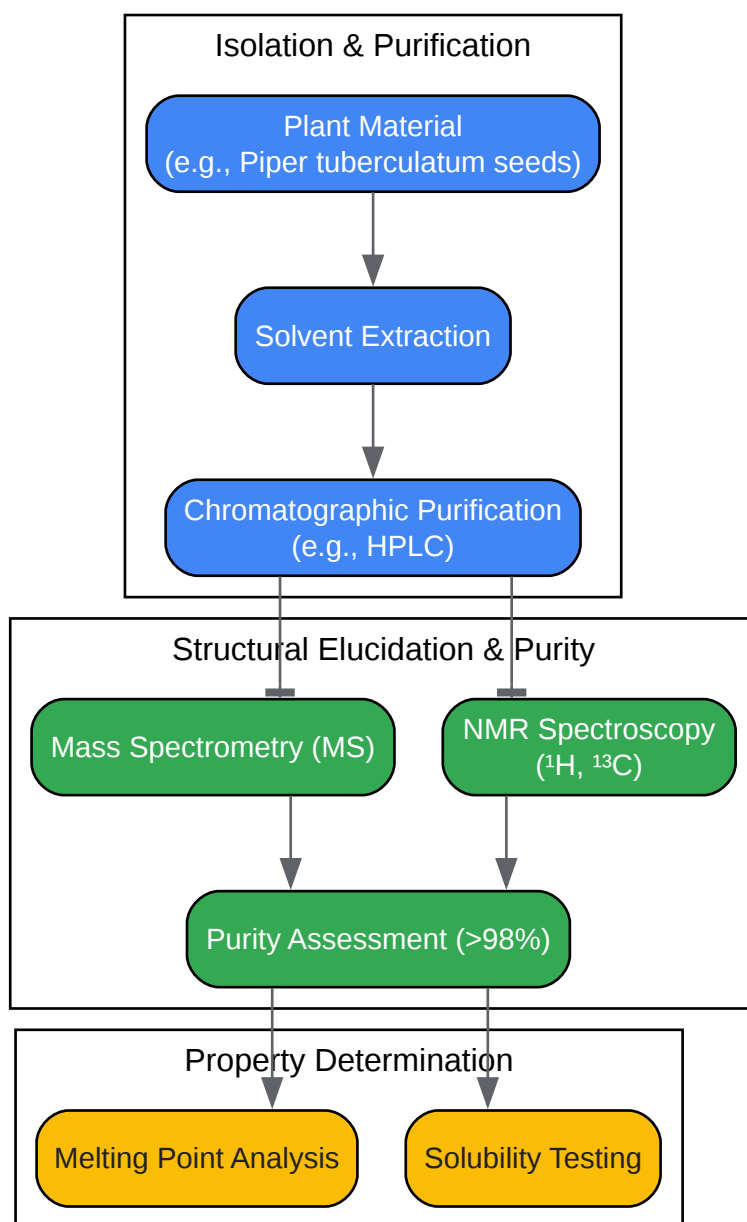
Property	Value	Source
IUPAC Name	(E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide	PubChem[4]
CAS Number	23512-53-0	PubChem[4]
Molecular Formula	C ₁₆ H ₂₁ NO ₃	PubChem[4]
Molecular Weight	275.34 g/mol	PubChem[4]
Physical Description	Solid, Powder	HMDB[4], BioCrick[1]
Melting Point	110 °C	HMDB[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick[1]

Experimental Protocols & Methodologies

The determination of physicochemical properties relies on standardized, reproducible experimental protocols. While specific primary literature detailing the analysis of **4,5-Dihydropiperlonguminine** is not always available, this section outlines the standard methodologies used for such characterizations.

Workflow for Isolation and Characterization

The general process for studying a natural product like **4,5-Dihydropiperlonguminine** involves extraction from a natural source, followed by purification and rigorous characterization to confirm its identity and purity before determining its physicochemical properties.



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Caption: General workflow for the isolation and characterization of **4,5-Dihydropiperlonguminine**.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. The standard method for its determination is the capillary melting point technique.

- Principle: A small, powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
- Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end).
- Procedure:
 - A small amount of the dried, powdered **4,5-Dihydropiperlonguminine** is packed into the bottom of a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (110 °C).
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded. The melting point is reported as the range T_1 – T_2 . For a pure compound, this range is typically narrow (<2 °C).

Solubility Assessment

Solubility data is vital for preparing stock solutions for biological assays and for formulation development.

- Principle: The solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specified temperature.
- Procedure (Qualitative & Semi-Quantitative):
 - A small, pre-weighed amount of **4,5-Dihydropiperlonguminine** (e.g., 1 mg) is added to a vial containing a fixed volume of the test solvent (e.g., 1 mL).
 - The mixture is vortexed or agitated vigorously for a set period.

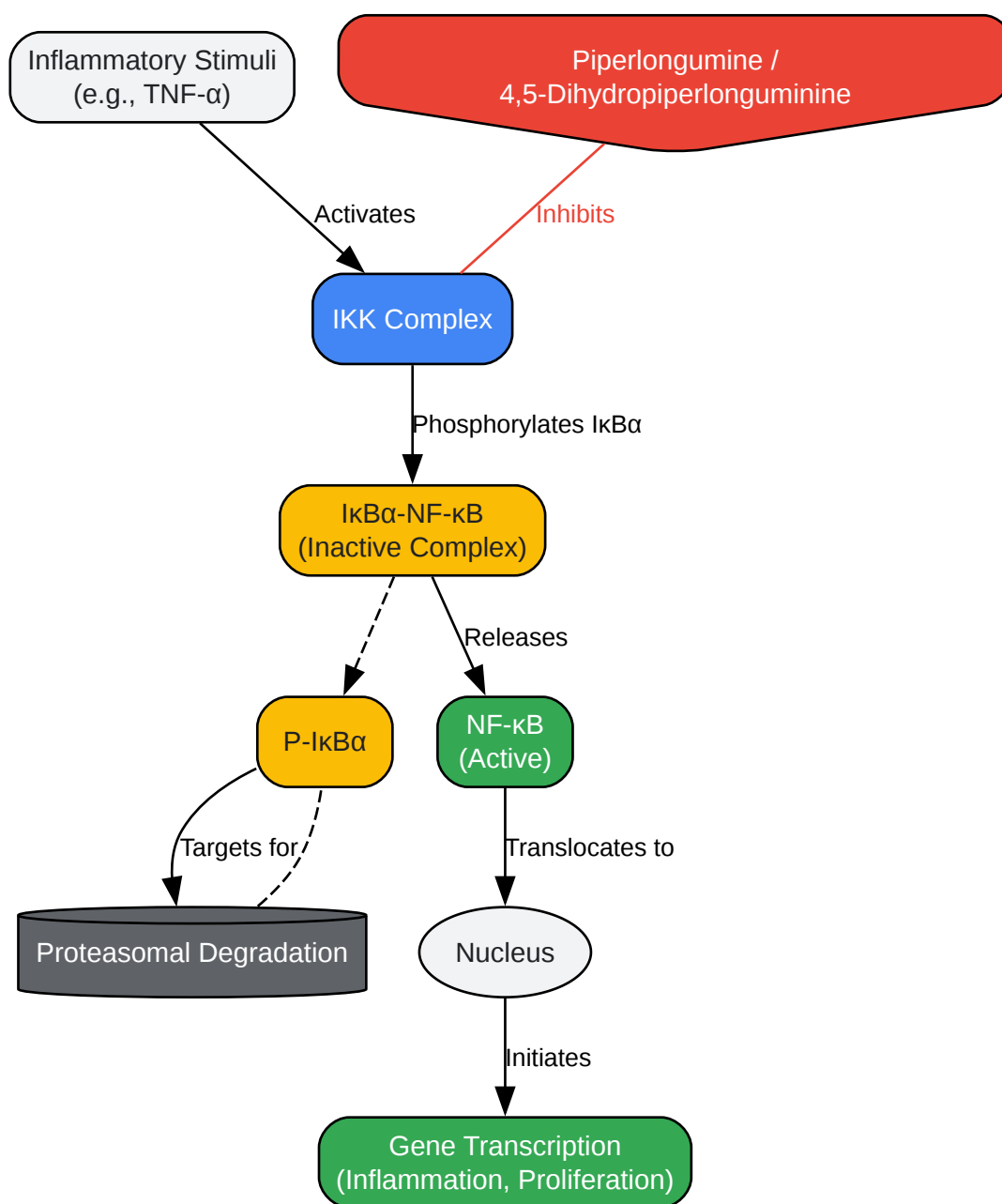
- If the solid dissolves completely, more solute is added incrementally until saturation is reached (i.e., solid material remains undissolved).
- The process may be aided by gentle warming (e.g., to 37 °C) or sonication to facilitate dissolution, particularly for preparing concentrated stock solutions[1].
- Solubility is typically expressed in terms of mg/mL or molarity. For compounds like **4,5-Dihydropiperlonguminine**, which are sparingly soluble in aqueous solutions, a common practice is to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer[5].

Biological Context and Associated Signaling Pathways

While research into the specific mechanisms of **4,5-Dihydropiperlonguminine** is ongoing, the biological activities of the closely related parent compound, piperlongumine, provide valuable insights. Piperlongumine is known to exhibit anti-inflammatory and anticancer properties, often through the modulation of key cellular signaling pathways. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Compounds like piperlongumine have been shown to inhibit the NF-κB signaling pathway[6]. This pathway is constitutively active in many inflammatory diseases and cancers. Inhibition typically occurs by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.



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Caption: Postulated inhibition of the NF-κB pathway by piperamides like **4,5-Dihydropiperlonguminine**.

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